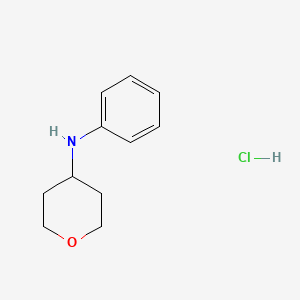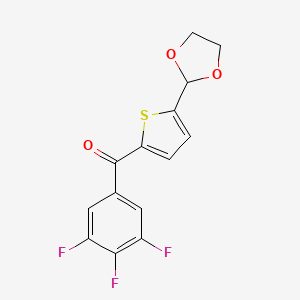
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% (5-DTFBT) is a compound that is used in a variety of scientific research applications. It is a heterocyclic compound composed of five carbon atoms, an oxygen atom, and two sulfur atoms. 5-DTFBT has been studied extensively due to its unique properties and potential applications in a variety of fields.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has been studied extensively due to its unique properties and potential applications in a variety of fields. It has been used in research related to organic solar cells, organic light-emitting diodes, and organic field-effect transistors. It has also been used in the study of organic materials for applications in catalysis, drug delivery, and bioimaging. 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has also been used in the study of organic materials for applications in organic optoelectronic devices, such as lasers and photodetectors.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% is not fully understood. It is believed that the compound acts as an electron acceptor, which allows it to be used in a variety of optoelectronic applications. The compound is also believed to have an effect on the photoresponse of organic materials. In addition, 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has been found to interact with other molecules, such as DNA and proteins, which could have implications for its use in drug delivery and bioimaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% are not fully understood. However, the compound has been found to have an effect on the photoresponse of organic materials, which could have implications for its use in optoelectronic applications. In addition, the compound has been found to interact with other molecules, such as DNA and proteins, which could have implications for its use in drug delivery and bioimaging.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% in laboratory experiments include its availability and low cost. In addition, the compound is relatively easy to synthesize in the laboratory and has a wide range of potential applications. The main limitation of using 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% in laboratory experiments is the lack of understanding of its mechanism of action and the potential biochemical and physiological effects of the compound.
Orientations Futures
The potential future directions for 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% include further research into its mechanism of action and biochemical and physiological effects. In addition, further research is needed to explore the potential applications of the compound in optoelectronic devices, drug delivery, and bioimaging. Finally, further research is needed to explore the potential of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% as a catalyst for organic reactions.
Méthodes De Synthèse
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% can be synthesized in the laboratory by a variety of methods. The most common method involves the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxylic acid in the presence of an acid catalyst. This reaction yields 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% as the main product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxaldehyde in the presence of an acid catalyst, or the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxylic acid in the presence of an alcohol catalyst.
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3S/c15-8-5-7(6-9(16)12(8)17)13(18)10-1-2-11(21-10)14-19-3-4-20-14/h1-2,5-6,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONMTMACONOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

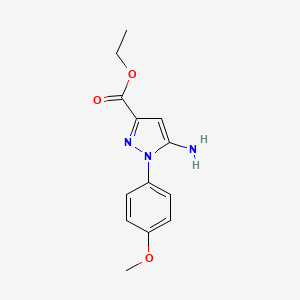
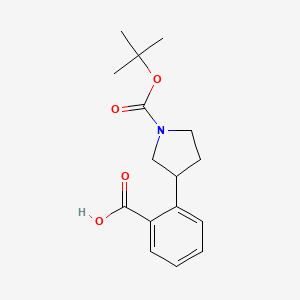

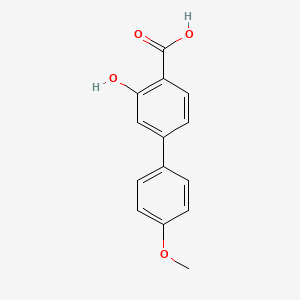
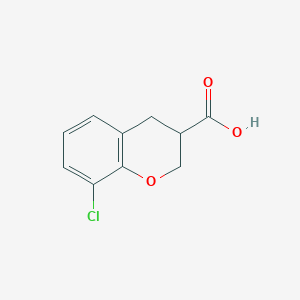
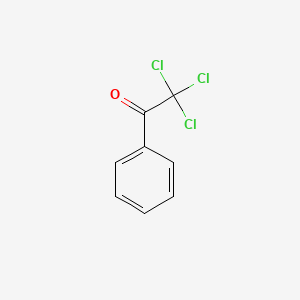

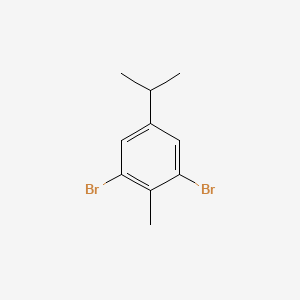
![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)


